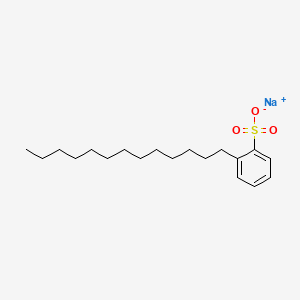

Sodium 2-tridecylbenzenesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

925392-78-5 |

|---|---|

Molecular Formula |

C19H31NaO3S |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

sodium;2-tridecylbenzenesulfonate |

InChI |

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);/q;+1/p-1 |

InChI Key |

AFYPNTUHYMOABW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Research of Sodium 2 Tridecylbenzenesulfonate

Methodological Approaches to Sodium 2-Tridecylbenzenesulfonate Synthesis

The synthesis of this compound primarily involves two key stages: the alkylation of an aromatic ring followed by sulfonation.

Alkylation and Sulfonation Pathway Investigations

The common route to producing the alkylbenzene precursor for this compound is through the Friedel-Crafts alkylation of benzene (B151609). nih.gov In this process, benzene is reacted with a C13 alkylating agent, typically a monochloroparaffin with a 13-carbon chain, in the presence of a catalyst like aluminum chloride. nih.gov Another approach involves the alkylation of benzene with dodecene, which results in a dodecylbenzene (B1670861) that is subsequently sulfonated. nih.gov The position of the benzene ring attachment along the alkyl chain can vary, leading to different isomers.

Following alkylation, the resulting tridecylbenzene (B89775) is sulfonated. This is commonly achieved using sulfur trioxide or sulfuric acid. nih.govresearchgate.net The sulfonation reaction introduces a sulfonic acid group (-SO3H) onto the benzene ring, predominantly at the para position relative to the alkyl group. The final step is neutralization with a base, such as sodium hydroxide, to form the sodium salt, this compound. nih.gov Research has explored various sulfonation and neutralization methods to enhance the efficiency and yield of the final product. researchgate.net

Optimization of Reaction Parameters in Synthetic Processes for this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing byproducts. Studies have investigated the influence of several factors on the synthesis process. rsc.org

For the alkylation step, key parameters that are often optimized include:

Temperature: Controlling the reaction temperature is vital to prevent side reactions.

Molar Ratios: The molar ratios of the reactants (e.g., benzene to alkylating agent) and the catalyst are adjusted to drive the reaction towards the desired product. researchgate.net

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without the formation of degradation products. researchgate.net

In the sulfonation step, the concentration of the sulfonating agent and the reaction temperature are critical variables. For instance, using a falling film reactor for sulfonation with sulfur trioxide allows for a short residence time, which is a key parameter to control. researchgate.net

The following table summarizes the optimized conditions found in a study for a similar synthesis of 2,5-dimethyldodecylbenzene, a precursor to a related surfactant: researchgate.net

| Parameter | Optimized Value |

| Acyl Chloride Trickling Temperature | 15°C |

| Molar Ratio (p-xylene to acyl chloride) | 3:1 |

| Molar Ratio (AlCl3 to acyl chloride) | 1.1:1 |

| Reaction Time | 6 hours |

This interactive table provides a summary of optimized reaction parameters from a related synthesis, highlighting the types of variables that are critical in these processes.

Bayesian optimization has also been employed as a more advanced method for rapidly predicting suitable reaction conditions, including parameters like reactant equivalents, temperature, concentration, flow rate, and catalyst loading, leading to high-yield synthesis of related compounds. nih.gov

Structural Elucidation and Purity Assessment in this compound Research

Accurate characterization of the synthesized this compound is essential to confirm its structure and assess its purity. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. researchgate.netnih.gov Proton NMR (¹H NMR) helps to identify the different types of protons in the molecule, such as those on the aromatic ring and the alkyl chain. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. researchgate.net Quantitative NMR (qNMR) has also been utilized for the analysis of sodium content in related compounds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands in the IR spectrum can confirm the presence of the sulfonate group, the aromatic ring, and the alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for identifying impurities. nih.gov

A study on the synthesis of branched alkylbenzene sulfonates utilized both carbon-13 NMR and IR spectroscopy to characterize the synthesized products. researchgate.net

Chromatographic Methods for Purity Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for separating the desired product from unreacted starting materials and byproducts, thereby allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of alkylbenzene sulfonates. researchgate.netresearchgate.net Reversed-phase HPLC, often with a C18 column, can effectively separate different isomers and homologs of sodium tridecylbenzenesulfonate. researchgate.net The use of a UV detector allows for the quantification of the components. researchgate.net HPLC combined with mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for quantifying related compounds in various matrices. nih.gov

Gas Chromatography (GC): Gas chromatography is another valuable tool for purity analysis, particularly for identifying volatile impurities. cir-safety.org For instance, GC analysis has been used to detect impurities like dialkyltetralins and dialkylnaphthalenes in linear alkylbenzene sulfonate samples. cir-safety.org

The following table summarizes the findings from an analysis of impurities in commercial Linear Alkylbenzenesulfonates: cir-safety.org

| Impurity | Concentration Range |

| Dialkyltetralins | 0% - 15% |

| Dialkylnaphthalenes | 0% - 0.25% |

This interactive table showcases the types and concentrations of impurities that can be identified using chromatographic methods.

Advanced Surfactant Science and Interfacial Phenomena of Sodium 2 Tridecylbenzenesulfonate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles, or self-assembled aggregates, in aqueous solution is a defining characteristic of surfactants. This process is initiated above a specific concentration known as the critical micelle concentration (CMC), a key indicator of a surfactant's efficiency. wikipedia.org Below the CMC, surfactant molecules exist predominantly as individual monomers, but as the concentration increases to the CMC, they begin to form organized structures, typically with hydrophobic tails sequestered from the water and hydrophilic heads exposed. beloit.edu

The micellization of ionic surfactants like Sodium 2-tridecylbenzenesulfonate is generally described by two primary models: the mass-action model and the phase-separation model. The mass-action model treats micelle formation as a reversible chemical equilibrium between monomers and micelles. The phase-separation model considers micelles as a distinct pseudophase, with the CMC being the concentration at which this new phase appears.

While specific predictive models for the CMC of this compound are not extensively documented, the CMC is fundamentally governed by the thermodynamics of transferring the hydrophobic alkyl chain from an aqueous environment to the non-polar core of the micelle, balanced by the repulsive forces between the ionic sulfonate headgroups. The position of the phenyl group is a critical factor; for linear dodecylbenzene (B1670861) sulfonates (a C12 analogue), isomers with the phenyl group near the end of the alkyl chain (like the 2-phenyl isomer) tend to have higher CMCs than isomers where the phenyl group is more centrally located. nih.gov This is attributed to less efficient packing and greater steric hindrance between headgroups.

Systemic variables significantly modulate the micellization process by altering the balance of forces that drive aggregation.

Electrolyte Effects: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant typically lowers the CMC. The added counterions (e.g., Na+) screen the electrostatic repulsion between the negatively charged sulfonate headgroups in the micelle, reducing the energetic penalty of bringing them into close proximity. mdpi.comjsirjournal.com This facilitates micelle formation at a lower surfactant concentration. For instance, studies on a related isomer, sodium tridecyl-6-benzene sulfonate (STBS), demonstrate vesicle-to-micelle transitions that are highly dependent on NaCl concentration, with critical transition points observed at specific electrolyte levels. rsc.org Divalent cations like Ca²⁺ are even more effective than monovalent cations in reducing the CMC due to their stronger ability to neutralize head group charge. jsirjournal.com

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve where the CMC first decreases with increasing temperature to a minimum and then increases. jsirjournal.com The initial decrease is attributed to the reduced hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail, both of which favor micellization. At higher temperatures, the increased thermal energy and disruption of the hydrophobic effect can lead to micelle dissociation, thus increasing the CMC.

pH: As the salt of a strong acid (benzenesulfonic acid) and a strong base (sodium hydroxide), this compound is a pH-neutral salt. Its sulfonate headgroup remains fully ionized over a wide pH range. Consequently, changes in pH are expected to have a minimal effect on its CMC and micellization behavior, unlike surfactants with weakly acidic or basic headgroups.

| Surfactant Isomer | Conditions | CMC (mM) | Reference |

| Sodium Dodecylbenzenesulfonate (SDBS) | Water, 25°C | 1.62 - 2.87 | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Water, 25°C | ~8.1 | jsirjournal.com |

| Sodium tridecyl-6-benzene sulfonate (STBS) | 0.05 M NaCl, 20°C | 0.48* | rsc.org |

This value represents the critical free concentration of a second surfactant (SDS) required to induce micelle formation from STBS vesicles, indicating the system's tendency to form mixed micelles.

Interfacial Tension and Surface Activity Investigations

The ability of a surfactant to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids is a primary measure of its performance. This surface activity is a direct consequence of surfactant molecules adsorbing at the interface, orienting themselves to minimize the system's free energy.

Several methods are employed to quantify the interfacial properties of surfactant solutions.

Wilhelmy-Plate Method: This is a common technique for measuring equilibrium surface or interfacial tension. It involves a thin plate, typically made of platinum, which is oriented perpendicular to the interface. The force exerted on the plate by the liquid's tension is measured, from which the tension can be calculated.

Spinning Drop Method: This technique is particularly suited for measuring very low to ultra-low interfacial tensions (IFT), often encountered in enhanced oil recovery applications. wikipedia.org A drop of a less dense liquid (like oil) is placed inside a horizontal tube filled with a denser liquid (like the surfactant solution). The tube is then spun at high speed, causing the drop to elongate. The IFT can be calculated from the shape of the elongated drop and the rotational speed.

The effectiveness of this compound in reducing interfacial tension is governed by how efficiently its molecules can pack at an interface.

Molecular Geometry: The position of the bulky phenylsulfonate group is crucial. For an isomer like this compound, the headgroup is positioned near the end of the long alkyl chain. This structure results in a larger cross-sectional area per molecule at the interface compared to isomers where the phenyl group is more centrally located. This less compact packing generally leads to lower efficiency in reducing surface tension. wikipedia.orgnih.gov

Electrolyte Concentration: Similar to its effect on micellization, the presence of electrolytes enhances surface activity. By reducing the electrostatic repulsion between the adsorbed surfactant headgroups, electrolytes allow for a denser packing of surfactant molecules at the interface, leading to a more significant reduction in interfacial tension. mdpi.com Studies on general LAS have shown that divalent ions like Mg²⁺ and Ca²⁺ are significantly more effective than Na⁺ in lowering interfacial tension. mdpi.com

Nature of the Non-Aqueous Phase: At an oil-water interface, the structure of the oil molecules can influence the packing of the surfactant. Oil molecules may intercalate between the hydrophobic tails of the surfactant molecules, disrupting the organization of the adsorbed layer and affecting the resulting interfacial tension. researchgate.net

Adsorption Mechanisms and Kinetics at Various Interfaces

The adsorption of surfactants onto solid surfaces is critical for applications such as detergency, mineral flotation, and preventing surface fouling. The mechanism and rate of adsorption are dependent on the properties of the surfactant, the solid surface (adsorbent), and the solution conditions.

The adsorption of anionic alkylbenzene sulfonates onto surfaces is often a multi-step process. At low concentrations, adsorption onto a positively charged or hydrophobic surface is driven by electrostatic attraction and hydrophobic interactions. As the concentration increases, a significant increase in adsorption can occur due to the association of the hydrophobic alkyl chains of the adsorbed surfactant molecules, forming two-dimensional aggregates known as hemimicelles or admicelles. nmlindia.org

For this compound, the primary adsorption mechanisms are expected to be:

Hydrophobic Interaction: The tridecyl chain provides a strong driving force for adsorption onto non-polar or hydrophobic surfaces to minimize its contact with water.

Electrostatic Interaction: On positively charged surfaces (i.e., surfaces below their point of zero charge), the negatively charged sulfonate headgroup will adsorb via strong electrostatic attraction. On negatively charged surfaces, electrostatic repulsion will hinder adsorption.

Ion Exchange and Complexation: On certain surfaces, particularly minerals, adsorption can occur through ion exchange or the formation of surface complexes. nih.gov

Adsorption on Solid-Liquid Interfaces (e.g., Clay Minerals, Montmorillonite)

The interaction between anionic surfactants like this compound and solid surfaces, particularly clay minerals such as montmorillonite (B579905), is a multifaceted process involving both surface and interlayer adsorption. researchgate.netnih.gov Studies on sodium dodecylbenzene sulfonate (SDBS), a structurally similar surfactant, reveal that its adsorption onto montmorillonite occurs through simultaneous mechanisms. researchgate.net

When montmorillonite is introduced to an aqueous solution of the surfactant, the surfactant ions adsorb onto the external surfaces and also penetrate the interlayer spaces of the clay structure. researchgate.netnih.gov This process is influenced by the surfactant concentration; as the concentration increases, the adsorption capacity of the montmorillonite surface is enhanced, leading to a rougher surface texture. researchgate.netnih.gov The intercalation of the surfactant into the interlayer of montmorillonite can displace water molecules, resulting in a reduction of the interlayer spacing available for further adsorption. researchgate.netnih.gov

The nature of the exchangeable cations within the montmorillonite plays a crucial role. For instance, montmorillonite saturated with divalent cations like Ca²⁺ shows significant sorption of alkylbenzene sulfonates, whereas Na⁺-saturated montmorillonite shows very little. nih.gov This suggests that the primary removal mechanism is the precipitation between the dodecylbenzene sulfonate (DBS⁻) anion and Ca²⁺ ions that are released from the clay via cation exchange. nih.gov

Kinetic Modeling of Adsorption Processes (e.g., Pseudo-First-Order, Pseudo-Second-Order Models)

To understand the dynamics of surfactant adsorption onto solid substrates, kinetic models are employed. The most common of these are the pseudo-first-order and pseudo-second-order models, which describe the rate of solute uptake. mdpi.com

The pseudo-first-order model assumes that the rate of adsorption is limited by physisorption, where weak van der Waals forces are involved. researchgate.net It suggests that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netnih.gov This model is often considered superior as it can represent many adsorption systems more accurately. researchgate.net Research on the adsorption of SDBS onto montmorillonite has shown that the process is well-described by the pseudo-second-order kinetic model, indicating that chemical adsorption mechanisms are significant. nih.gov The fit to this model suggests that the adsorption process involves forces stronger than simple physical attraction. nih.govnih.gov

The following table provides a comparison of these two kinetic models.

| Feature | Pseudo-First-Order Model | Pseudo-Second-Order Model |

| Rate-Limiting Step | Assumes physisorption is the rate-limiting step. researchgate.net | Assumes chemisorption is the rate-limiting step. researchgate.netnih.gov |

| Adsorption Mechanism | Based on the adsorbent's capacity. | Based on the assumption that the adsorption rate is proportional to the square of the number of unoccupied sites. mdpi.com |

| Applicability | Generally applicable over the initial stages of an adsorption process. | Often provides a better fit for the entire duration of the adsorption process and is widely used. mdpi.comresearchgate.net |

| Linear Equation | log(qe - qt) = log(qe) - (k1/2.303)t phytopharmajournal.com | t/qt = 1/(k2 * qe^2) + (1/qe)t mdpi.com |

| Variables | qe (adsorption capacity at equilibrium), qt (adsorption capacity at time t), k1 (rate constant). phytopharmajournal.com | qe (adsorption capacity at equilibrium), qt (adsorption capacity at time t), k2 (rate constant). phytopharmajournal.com |

Differentiation of Chemical and Physical Adsorption Phenomena

Adsorption is broadly categorized into two types: physical adsorption (physisorption) and chemical adsorption (chemisorption). The distinction is based on the nature of the forces binding the adsorbate to the adsorbent's surface. youtube.com

Physical adsorption is driven by weak intermolecular van der Waals forces. youtube.comacttr.com This process does not involve the formation of chemical bonds, is generally reversible, and has a low enthalpy of adsorption (typically 20-40 kJ/mol). acttr.commajordifferences.com It is not highly specific, meaning various gases or solutes can be adsorbed on a solid surface. acttr.com Physisorption occurs readily at low temperatures and decreases as temperature increases. acttr.commajordifferences.com

Chemical adsorption , or chemisorption, involves the formation of strong chemical bonds (such as covalent or ionic bonds) between the adsorbate and the adsorbent surface. youtube.comacttr.com This process is highly specific and irreversible, or reversible only under significant energy input. acttr.commajordifferences.com The enthalpy of adsorption is much higher than in physisorption, typically in the range of 40-400 kJ/mol. majordifferences.com Unlike physisorption, chemisorption often requires an activation energy and may proceed more rapidly at higher temperatures initially. majordifferences.comresearchgate.net

The table below summarizes the key differences.

| Characteristic | Physical Adsorption (Physisorption) | Chemical Adsorption (Chemisorption) |

| Forces Involved | Weak van der Waals forces. youtube.com | Strong chemical bonds (covalent, ionic). youtube.commajordifferences.com |

| Heat of Adsorption | Low (20-40 kJ/mol). majordifferences.com | High (40-400 kJ/mol). majordifferences.com |

| Reversibility | Reversible. acttr.commajordifferences.com | Irreversible. acttr.commajordifferences.com |

| Specificity | Not specific. acttr.com | Highly specific. acttr.com |

| Temperature Effect | Favored at low temperatures. acttr.commajordifferences.com | Initially increases with temperature, then decreases. acttr.com |

| Activation Energy | Does not require significant activation energy. majordifferences.com | Often requires activation energy. researchgate.net |

| Adsorbed Layer | Can form multilayers. researchgate.net | Forms a monolayer. researchgate.net |

Interactions within Mixed Surfactant Systems and Complex Formulations

In many practical applications, surfactants are used as mixtures rather than as single components. Binary surfactant mixtures can exhibit synergistic effects, where the performance of the mixture is superior to that of the individual components at the same total concentration. nih.govresearchgate.net This synergism is a result of favorable interactions between the different surfactant molecules, both in the bulk solution and at interfaces. nih.gov

When an anionic surfactant like this compound is mixed with a co-surfactant (e.g., a non-ionic or zwitterionic surfactant), non-ideal mixing can occur. researchgate.net These interactions can lead to a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the individual surfactants. This enhanced efficiency means that lower total surfactant concentrations are needed to achieve desired properties like surface tension reduction or foaming. nih.govresearchgate.net The concentration below which this synergistic effect occurs is sometimes referred to as the critical synergistic concentration (CSC). researchgate.net For example, mixing an anionic surfactant with a non-ionic one can lead to enhanced foamability. researchgate.net

For ionic surfactants like this compound, the counterions (in this case, Na⁺) present in the solution play a vital role in their aggregation behavior. researchgate.net In solution, the anionic sulfonate headgroups of the surfactant molecules aggregate to form micelles. The electrostatic repulsion between these negatively charged headgroups opposes micelle formation.

Counterions are attracted to the charged micellar surface, a phenomenon known as counterion binding. nih.gov This binding neutralizes some of the charge on the micelle surface, which reduces the electrostatic repulsion between the headgroups. nih.gov As a result, micellization becomes more favorable, and the critical micelle concentration (CMC) of the surfactant decreases. researchgate.netnih.gov The extent of this binding is described by the counterion binding constant (β). nih.gov

The type of counterion has a significant impact. Divalent counterions like calcium (Ca²⁺) bind much more strongly to the anionic micelles than monovalent ions like sodium (Na⁺). mdpi.com This strong interaction can drastically lower the CMC and, at sufficient concentrations, can lead to the precipitation of the surfactant from the solution as an insoluble salt (e.g., calcium tridecylbenzenesulfonate). nih.govmdpi.com This is particularly relevant in systems containing clay minerals, which can release Ca²⁺ into the solution. nih.gov

Environmental Transformation and Transport Research of Sodium 2 Tridecylbenzenesulfonate

Biodegradation Pathways and Biotransformation Dynamics

The primary mechanism for the removal of Sodium 2-tridecylbenzenesulfonate from the environment is biodegradation. nih.govwikipedia.org This process relies on the metabolic activity of microorganisms to break down the complex organic molecule into simpler, less harmful substances.

The biodegradation of linear alkylbenzene sulfonates is a well-documented process carried out by a diverse range of environmental microorganisms, particularly bacteria. researchgate.net Species from the genus Pseudomonas are frequently identified as key degraders of LAS. scirp.orgresearchgate.nethjkxyj.org.cn For instance, studies have isolated Pseudomonas nitroreducens and Pseudomonas aeruginosa from contaminated soils, demonstrating their capability to use LAS as a sole source of carbon. scirp.org Other identified bacteria include Bacillus sp. and Aeromanas sp. hjkxyj.org.cn

The degradation process typically occurs under aerobic conditions and follows a specific pathway:

Omega (ω)-oxidation: The degradation initiates at the terminal methyl group of the alkyl chain, the point furthest from the benzene (B151609) ring. researchgate.netnih.gov

Beta (β)-oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by the removal of two-carbon units. researchgate.netnih.gov This process leads to the formation of sulfophenylcarboxylic acids (SPCs) of varying chain lengths. nih.govcapes.gov.br

Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic benzene ring is opened, a step that eventually leads to the complete breakdown of the surfactant molecule. researchgate.net

Mineralization: The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and inorganic sulfate. researchgate.net

Studies using the alga Chlorella vulgaris have also demonstrated the degradation of dodecyl benzene sulfonate (DBS), a close relative of tridecylbenzenesulfonate. nih.gov This research identified intermediate products like 4-sodium sulfophenyldodecanoate acid, confirming a degradation process involving chain-shorting oxidation followed by the opening of the benzene ring. nih.gov The biodegradation of LAS is rapid under aerobic conditions, with a half-life estimated to be between one and three weeks. wikipedia.org

Table 1: Microbial Species Involved in LAS Degradation

| Microbial Genus/Species | Environment | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas sp. | Detergent-contaminated soil | Capable of utilizing LAS as a sole carbon source. | scirp.orgresearchgate.net |

| Pseudomonas nitroreducens | Detergent-contaminated soil | Demonstrated 81.35% degradation of 100 ppm LAS. Immobilized cells showed enhanced degradation (85.16%). | scirp.org |

| Pseudomonas aeruginosa | Detergent-contaminated soil | Showed 80.41% degradation of 100 ppm LAS. | scirp.org |

| Bacillus sp. | SDBS-polluted soil | Isolated and identified as a degrader of Sodium Dodecyl Benzene Sulfonate (SDBS). | hjkxyj.org.cn |

| Aeromanas sp. | SDBS-polluted soil | Isolated and identified as a degrader of SDBS. | hjkxyj.org.cn |

| Chlorella vulgaris | Aquatic environment | Capable of degrading dodecyl benzene sulfonate (DBS) through chain-shorting and ring-opening oxidation. | nih.gov |

| Pantoea agglomerans & Serratia odorifera | Wastewater treatment plant | A two-member consortium showed enhanced degradation (~70%) of 200 ppm LAS compared to individual strains. | researchgate.net |

The efficiency of this compound biodegradation is not constant but is significantly influenced by various environmental parameters.

Dissolved Oxygen: Aerobic conditions are critical for the rapid degradation of LAS. wikipedia.org The enzymatic pathways involving omega- and beta-oxidation are oxidative processes that require oxygen. researchgate.net Under anaerobic conditions, such as those found in deep sediment layers or some sewage sludges, the degradation of LAS is very slow or completely inhibited. wikipedia.org A strong negative correlation has been observed between LAS concentrations and the amount of dissolved oxygen in bay waters, indicating that higher oxygen levels lead to increased biodegradation rates. nih.gov

Nutrient Availability: The presence of other nutrients can affect microbial activity. While LAS can serve as a carbon source, microorganisms also require nitrogen, phosphorus, and other trace elements for growth and metabolism. researchgate.netnih.gov Studies on bacterial consortia have shown that the addition of complex substrates like nutrient broth or yeast extract can promote the degradation of LAS, likely by providing essential micronutrients, amino acids, and vitamins that support robust microbial populations. researchgate.net However, very high concentrations of some nutrients, like phosphate, can sometimes have an inhibitory effect, which can be counteracted by adjusting the levels of other nutrients such as nitrogen. nih.gov

Temperature: Biodegradation rates are temperature-dependent. nih.govnih.gov The degradation kinetics of LAS show a clear seasonal component, with the process being considerably inhibited at lower temperatures. nih.govcapes.gov.br Conversely, higher water temperatures in summer have been linked to faster transformation of LAS. nih.gov The optimal temperature for bacteria isolated for their ability to degrade sodium dodecyl benzene sulfonate was found to be 30°C. hjkxyj.org.cn

Presence of Adapted Microbial Consortia: The rate of biodegradation can be enhanced by the presence of a microbial population already adapted to the surfactant. nih.govcapes.gov.br Inoculating a system with such an adapted consortium has been shown to kinetically enhance the degradation process. nih.gov

Table 2: Influence of Environmental Factors on LAS Biodegradation

| Factor | Effect on Biodegradation Rate | Explanation | Reference |

|---|---|---|---|

| Dissolved Oxygen | Positive correlation | Aerobic pathways (ω- and β-oxidation) are the primary degradation mechanisms. Degradation is very slow or inhibited in anaerobic conditions. | wikipedia.orgnih.gov |

| Nutrient Availability | Complex | Addition of carbon and nitrogen sources can enhance degradation by supporting microbial growth. High concentrations of some nutrients may be inhibitory. | researchgate.netnih.gov |

| Temperature | Positive correlation (within optimal range) | Lower temperatures inhibit degradation kinetics. Higher temperatures generally accelerate the process. Optimal growth for some degrading bacteria is at 30°C. | hjkxyj.org.cnnih.govnih.gov |

| Microbial Adaptation | Positive correlation | Presence of an inoculum adapted to LAS kinetically enhances the degradation process. | nih.govcapes.gov.br |

Abiotic Degradation Mechanisms

While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of this compound in the environment.

Photocatalysis is an advanced oxidation process that can effectively degrade persistent organic pollutants like LAS. This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂). researchgate.netresearchgate.netresearchgate.net When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack and break down the organic molecule. researchgate.netosti.gov

Research has demonstrated the high efficiency of this method. In one study, using a TiO₂-bentonite composite under ultraviolet light for 6 hours, 99.3% of sodium dodecyl benzene sulfonate (SDBS) was degraded from a 20 mg/l solution. researchgate.net The efficiency of photocatalytic degradation is influenced by several factors:

Catalyst Concentration: The amount of photocatalyst affects the number of active sites available for the reaction.

pH: The pH of the solution can influence the surface charge of the catalyst and the speciation of the target compound, thereby affecting adsorption and reaction rates. researchgate.net

Initial Contaminant Concentration: The initial concentration of the surfactant can impact the degradation kinetics. researchgate.net

The use of a bentonite (B74815) clay carrier for the TiO₂ can improve recovery of the catalyst from the water and enhance its efficiency compared to pure TiO₂. researchgate.net Studies have also shown that doping the TiO₂ with metals can enhance its activity under visible light, increasing the potential for using solar radiation. researchgate.net

Table 3: Efficiency of Photocatalytic Degradation of Alkylbenzene Sulfonates

| Catalyst | Contaminant | Light Source | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| TiO₂ | Sodium Dodecylbenzenesulfonate (DBS) | Mercury Lamp | Air-equilibrated aqueous dispersion | Anionic DBS degrades faster than cationic surfactants. | osti.gov |

| 3‰ TiO₂-Bentonite | Sodium Dodecyl Benzene Sulfonate (SDBS) | Ultraviolet Light | 20 mg/l SDBS, pH=6.0, 6 hours | 99.3% | researchgate.net |

| 1‰ TiO₂ | Sodium Dodecyl Benzene Sulfonate (SDBS) | Ultraviolet Light | 20 mg/l SDBS, 6 hours | 96.7% | researchgate.net |

| TiO₂/Cr-Cu | Linear Alkylbenzene Sulfonate (LAS) | Visible Light | 125 mg/L LAS, pH 7, 60 min | Up to 60% in first run, 100% in second run. | researchgate.net |

Oxidative Degradation: As mentioned in the photocatalysis section, the primary mechanism of photocatalytic breakdown is oxidative degradation driven by powerful reactive oxygen species like hydroxyl radicals. researchgate.netosti.gov These radicals can attack both the alkyl chain and the aromatic ring of the LAS molecule, leading to its fragmentation and eventual mineralization. osti.gov This process is not limited to photocatalysis and can occur in other advanced oxidation processes, such as those involving ozone. researchgate.net

Thermal Degradation: this compound can also be degraded by thermal processes. A study on the thermal decomposition of waste LAS in a nitrogen atmosphere at temperatures between 200-300°C found that the compound breaks down into a solid residue and various volatile products. acs.org At 250°C for 2 hours, the waste LAS was decomposed into:

A solid residue (65.3% of the mass), with a significantly reduced sulfur content.

Linear alkylbenzene (LAB) (5.6% of the mass).

A mixture of water and organic sulfur compounds (5.6% of the mass).

A gaseous mixture of sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄) (21.5% of the mass). acs.org

This process demonstrates a potential pathway for the transformation of LAS under specific high-temperature environmental or industrial conditions, effectively separating the organic structure from the sulfur-containing group. acs.org

Environmental Distribution and Fate Modeling

To predict how a chemical like this compound will behave in the environment, scientists use environmental fate models. researchgate.netmdpi.com These models are mathematical tools that simulate the processes of transport, transformation, and distribution of chemicals across different environmental compartments, such as air, water, soil, and sediment. researchgate.netmdpi.com

The basic principle of these models is a mass balance equation, which accounts for the inputs, outputs, and transformations of a chemical within a defined system. mdpi.com For surfactants like LAS, key processes included in these models are:

Biodegradation: As the primary removal mechanism. wikipedia.org

Adsorption: LAS can adsorb to suspended organic matter and sediments, which affects its bioavailability and transport in aquatic systems. nih.gov

Precipitation: In hard water, LAS can precipitate with calcium ions, removing it from the water column. nih.gov

Transport: Movement between compartments, such as from the water column to sediment.

Different types of models are used, including fugacity-based models (like ChemCAN, SimpleBox) and models based on Markov chain principles, which use transition probabilities to describe the movement of a substance between different states or compartments. researchgate.net These models are essential for risk assessment and for predicting the long-term environmental concentrations resulting from different emission scenarios. researchgate.net They help to understand how the chemical will be distributed and where it is likely to accumulate, thereby informing environmental management strategies. researchgate.netmdpi.com

Advanced Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in the environment.

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is the most common and effective technique for the trace analysis of LAS, including this compound, in environmental samples. researchgate.netwho.int

For water samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. Solid-phase extraction (SPE) with a strong anion exchange (SAX) sorbent is a widely used method for extracting and concentrating LAS from water. researchgate.net

The analysis is then performed by HPLC, which separates the different LAS homologues and isomers. Fluorescence detection is highly sensitive for LAS, but for unambiguous identification and confirmation, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is preferred. lcms.czwiley.com These techniques provide information on the molecular weight and fragmentation pattern of the analyte, allowing for highly specific and sensitive quantification. Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization of the LAS to make them more volatile. usgs.gov

Table 2: Common Chromatographic Techniques for LAS Analysis

| Technique | Detector | Advantages |

| HPLC | Fluorescence | High sensitivity |

| LC-MS | Mass Spectrometer | High specificity and confirmation |

| LC-MS/MS | Tandem Mass Spectrometer | Very high specificity and sensitivity, good for complex samples |

| GC-MS | Mass Spectrometer | High resolution, requires derivatization |

Polar Organic Chemical Integrative Samplers (POCIS) are a valuable tool for the long-term, time-weighted average (TWA) monitoring of hydrophilic organic contaminants like this compound in aquatic environments. researchgate.net POCIS consists of a solid sorbent material housed within a semi-permeable membrane. researchgate.net When deployed in a water body, dissolved organic compounds diffuse through the membrane and are sequestered by the sorbent over time.

This integrative sampling approach offers several advantages over traditional grab sampling, particularly for detecting contaminants that may be present at low or fluctuating concentrations. heraproject.com Research has shown that POCIS can effectively accumulate LAS from the water column. researchgate.net Studies have also indicated that longer-chain LAS analytes exhibit stronger retention within the POCIS sampler, making it a suitable technique for monitoring compounds like this compound. researchgate.net

After deployment, the sorbent is removed from the POCIS device, and the sequestered compounds are eluted with a solvent. The resulting extract can then be analyzed using the chromatographic techniques described in the previous section to determine the TWA concentration of the target analytes in the water body over the deployment period. The analysis of both the sorbent and the membrane of the POCIS can provide a more complete picture of the accumulated compounds, especially for more hydrophobic substances. researchgate.net

Advanced Methodologies in Chemical Characterization and Analysis for Sodium 2 Tridecylbenzenesulfonate Research

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Sodium 2-tridecylbenzenesulfonate and its related isomers and homologues. nih.gov Method development focuses on optimizing selectivity and resolution, particularly for the various positional isomers of the tridecyl chain on the benzene (B151609) ring.

Research Findings: Reversed-phase HPLC is the most common approach. The retention of highly polar analytes like benzenesulfonates on traditional C18 columns can be challenging, often requiring mobile phase modifiers to achieve adequate separation. helixchrom.com The addition of salts like sodium perchlorate (B79767) to the mobile phase is a key strategy to increase the retention of alkylbenzene sulfonates on the analytical column. researchgate.netscielo.br The use of a gradient elution system, where the mobile phase composition is changed over time, generally results in a better separation of the individual LAS homologues. researchgate.net

Different stationary phases have been explored to optimize the separation of benzenesulfonate (B1194179) isomers. Columns capable of π-π interactions, such as those with Phenyl-hexyl or Pentafluorophenyl (PFP) functionalities, are effective for separating ortho- and para-substituted benzene derivatives. researchgate.net Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms also offer robust and reproducible separations with good peak shape and retention control. helixchrom.comsielc.com For detection, UV spectrophotometry is commonly employed, with a maximum absorbance for sodium alkylbenzene sulfonate observed around 224 nm. aocs.orgaocs.orgresearchgate.net Fluorescence detection can also be used, often with an excitation wavelength of 225 nm and an emission wavelength of 290 nm, offering high sensitivity. researchgate.net The coupling of HPLC with mass spectrometry (LC-MS) provides definitive confirmation of the separated components. nih.gov

Table 1: Exemplary HPLC Conditions for Linear Alkylbenzene Sulfonate (LAS) Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C-8 Reversed-Phase researchgate.net | Newcrom BH (Mixed-Mode) sielc.com | Discovery HS C18 nih.gov |

| Mobile Phase | A: MethanolB: 0.075 mol L⁻¹ NaClO₄ in water scielo.br | Acetonitrile/Water (40/60) with 3% H₃PO₄ buffer sielc.com | A: 50 mmol L⁻¹ NaH₂PO₄, 5 mmol L⁻¹ heptane (B126788) sulfonic acid sodium salt (pH 4.2)B: Acetonitrile nih.gov |

| Elution Mode | Gradient scielo.br | Isocratic sielc.com | Gradient nih.gov |

| Flow Rate | 1.5 mL min⁻¹ researchgate.net | 0.5 mL min⁻¹ sielc.com | Not Specified |

| Temperature | 35 °C researchgate.net | Not Specified | Not Specified |

| Detection | Fluorescence (λex: 225 nm, λem: 290 nm) researchgate.net | UV (275 nm) sielc.com | UV (214 nm) nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the specific positions of substituents on the aromatic ring.

Research Findings: ¹H NMR spectroscopy is used to identify the protons in the molecule. The aromatic protons of the benzenesulfonate ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern. The protons on the long alkyl (tridecyl) chain would appear in the upfield region (typically δ 0.8-3.0 ppm). The protons of the CH₂ group adjacent to the benzene ring would be the most deshielded of the alkyl chain protons.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts for the aromatic carbons are found between δ 120-150 ppm, while the alkyl chain carbons resonate at higher fields (δ 10-40 ppm). organicchemistrydata.orgepfl.ch The specific chemical shifts can help confirm the point of attachment of the alkyl chain to the benzene ring.

Furthermore, ²³Na NMR can be employed to study the sodium counter-ion. huji.ac.il As a quadrupolar nucleus, the linewidth of the ²³Na NMR signal is sensitive to the symmetry of the local chemical environment. huji.ac.il This can provide insights into ion-pairing, aggregation, and interactions of the sulfonate head group in solution. Quantitative NMR (qNMR) techniques using an external standard can also be applied for the precise determination of sodium content. researchgate.net

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Alkyl-CH₃ | ~0.8-0.9 | Terminal methyl group of the tridecyl chain. |

| ¹H | Alkyl-(CH₂)n- | ~1.2-1.7 | Methylene groups within the tridecyl chain. |

| ¹H | Ar-CH- | ~2.5-3.0 | Methine proton on the alkyl chain directly attached to the benzene ring. |

| ¹H | Aromatic (Ar-H) | ~7.2-7.9 | Protons on the substituted benzene ring. ucl.ac.uk |

| ¹³C | Alkyl-CH₃ | ~14 | Terminal methyl carbon. pitt.edu |

| ¹³C | Alkyl-(CH₂)n- | ~22-35 | Methylene carbons in the tridecyl chain. pitt.edu |

| ¹³C | Ar-CH- | ~45-50 | Methine carbon attached to the benzene ring. |

| ¹³C | Aromatic (Ar-C) | ~125-148 | Carbons of the benzene ring. pitt.edu |

| ²³Na | Na⁺ ion | Relative to standard (0.1 M NaCl) huji.ac.il | Provides information on the sodium ion's chemical environment. nih.gov |

Mass Spectrometry (MS) Techniques for Component Identification and Degradation Product Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification of this compound, its isomers, and its degradation products. acs.orgnih.gov

Research Findings: Electrospray ionization (ESI) in negative ion mode is commonly used for LAS analysis, producing abundant deprotonated molecules [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) is employed to induce fragmentation of these parent ions, yielding characteristic product ions that are diagnostic for the compound class and its specific structure.

A common fragmentation pathway for linear alkylbenzene sulfonates involves the neutral loss of sulfur dioxide (SO₂). researchgate.netaaqr.org Upon collision-induced dissociation, the deprotonated LAS molecules often yield an ethylene-substituted benzenesulfonate ion at a mass-to-charge ratio (m/z) of 183. acs.orgresearchgate.net Further fragmentation of the m/z 183 ion can lead to an intense signal at m/z 119, corresponding to the loss of SO₂. acs.org The analysis of specific fragment ions resulting from the cleavage of the alkyl chain at the benzylic position allows for the differentiation of positional isomers. nih.gov This technique is also instrumental in identifying environmental degradation products, such as sulfophenyl carboxylates (SPCs), which have their own characteristic fragmentation patterns. acs.org

Table 3: Characteristic Mass Spectrometry Fragments for Linear Alkylbenzene Sulfonates (LAS)

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | Parent ion for the specific LAS homologue. |

| 183 | Ethylene-substituted benzenesulfonate ion [C₈H₇O₃S]⁻ | Common fragment for many LAS compounds. researchgate.net |

| 119 | Ethylene-substituted phenoxide ion | Results from the loss of SO₂ from the m/z 183 fragment. acs.org |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic methods like UV-Visible and Infrared are fundamental for the routine analysis and functional group identification of this compound.

Research Findings: UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used for the quantitative analysis of LAS. Sodium alkylbenzene sulfonates exhibit a strong characteristic absorbance in the ultraviolet region due to the π-π* electronic transitions within the benzene ring. The maximum absorbance (λ_max_) is typically observed at approximately 224 nm. aocs.orgaocs.orgresearchgate.net A secondary, weaker absorption may be seen around 270 nm, which can be used for background correction. aocs.org The intensity of the absorbance at 224 nm is directly proportional to the concentration, forming the basis of widely used quantitative methods. aocs.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the sulfonate group (SO₃⁻), the substituted benzene ring, and the long aliphatic chain. Key vibrational bands include strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group, C=C stretching vibrations within the aromatic ring, and C-H stretching and bending vibrations for both the aromatic ring and the alkyl chain. ajol.info

Table 4: Key Spectroscopic Data for Sodium Alkylbenzene Sulfonates

| Technique | Feature | Wavelength/Wavenumber | Assignment |

|---|---|---|---|

| UV-Vis | Maximum Absorbance (λ_max_) | ~224 nm researchgate.net | π → π* transition in the benzene ring |

| FT-IR | Strong Absorptions | ~1180-1260 cm⁻¹ | Asymmetric S=O stretching (Sulfonate) |

| FT-IR | Strong Absorptions | ~1040-1080 cm⁻¹ | Symmetric S=O stretching (Sulfonate) |

| FT-IR | Medium/Weak Absorptions | ~1450-1600 cm⁻¹ | Aromatic C=C stretching |

| FT-IR | Strong Absorptions | ~2850-2960 cm⁻¹ | Aliphatic C-H stretching |

X-ray Diffraction (XRD) and Electron Microscopy (e.g., SEM-EDS) for Material Interaction Studies

X-ray diffraction and electron microscopy are powerful techniques for characterizing the solid-state properties of this compound and its interactions with other materials.

Research Findings: X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of solid this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase, allowing for phase identification and assessment of sample purity. For crystalline samples, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters. Analysis of peak broadening can provide information on crystallite size and lattice strain. In studies of the compound's interaction with materials like clays (B1170129) or layered solids, XRD can reveal changes in the interlayer spacing, indicating intercalation of the surfactant molecules. semi.ac.cnresearchgate.net

Electron Microscopy (SEM-EDS): Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the solid material. It can be used to visualize the particle shape, size distribution, and surface texture of this compound powder. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a tool for elemental analysis. The EDS detector identifies the characteristic X-rays emitted from the sample under electron beam bombardment, allowing for the qualitative and quantitative determination of the elemental composition (e.g., Sodium, Sulfur, Carbon, Oxygen) of the sample's surface and confirming the spatial distribution of these elements. This is particularly useful for studying the adsorption or deposition of the surfactant onto various substrates. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.